4-Methylumbelliferyl oleate
4-Methylumbelliferyl oleate
Fluorogenic substrate for lipases, which can be used in aqueous solutions as well as several organic solvents.
4-Methylumbelliferyl (4-MU) oleate is a fluorogenic substrate for acid and alkaline lipases. It is cleaved by lipases, liberating 4-MU, which has an emission maximum at 445-454 nm. The excitation maximum for 4-MU is pH-dependent: 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively.
4-Methylumbelliferyl (4-MU) oleate is a fluorogenic substrate for acid and alkaline lipases. It is cleaved by lipases, liberating 4-MU, which has an emission maximum at 445-454 nm. The excitation maximum for 4-MU is pH-dependent: 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively.
Brand Name:
Vulcanchem
CAS No.:
18323-58-5
VCID:
VC20786931
InChI:
InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10-
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Molecular Formula:
C28H40O4
Molecular Weight:
440.6 g/mol
4-Methylumbelliferyl oleate
CAS No.: 18323-58-5
Cat. No.: VC20786931
Molecular Formula: C28H40O4
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluorogenic substrate for lipases, which can be used in aqueous solutions as well as several organic solvents. 4-Methylumbelliferyl (4-MU) oleate is a fluorogenic substrate for acid and alkaline lipases. It is cleaved by lipases, liberating 4-MU, which has an emission maximum at 445-454 nm. The excitation maximum for 4-MU is pH-dependent: 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively. |
|---|---|
| CAS No. | 18323-58-5 |
| Molecular Formula | C28H40O4 |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | (4-methyl-2-oxochromen-7-yl) (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10- |
| Standard InChI Key | NKQFKJYKCVDLPT-KHPPLWFESA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
| Appearance | Assay:≥98%A crystalline solid |
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